

Spectroscopic Profile of 5-Fluorosalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

Cat. No.: B1225495

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Fluorosalicylaldehyde** (CAS No: 347-54-6), a valuable building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for **5-Fluorosalicylaldehyde**, acquired from the Spectral Database for Organic Compounds (SDBS). This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **5-Fluorosalicylaldehyde**, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.89	Singlet	-	OH
9.83	Singlet	-	CHO
7.35	Doublet of Doublets	9.1, 3.2	H-3
7.27	Doublet of Doublets	9.1, 4.5	H-4
7.03	Triplet of Doublets	9.1, 3.2	H-6

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
195.5	CHO
158.4 (d, J=241.9 Hz)	C-5
156.4	C-2
123.6 (d, J=23.8 Hz)	C-4
122.0 (d, J=7.6 Hz)	C-6
120.3	C-1
119.3 (d, J=22.9 Hz)	C-3

Infrared (IR) Spectroscopy

The IR spectrum of **5-Fluorosalicylaldehyde** highlights the presence of its key functional groups through characteristic vibrational frequencies.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Weak	O-H Stretch (intramolecularly hydrogen-bonded)
2860	Weak	C-H Stretch (aldehyde)
1668	Strong	C=O Stretch (aldehyde)
1605	Medium	C=C Stretch (aromatic)
1485	Strong	C-C Stretch (aromatic)
1288	Strong	C-O Stretch (phenol)
1178	Strong	C-F Stretch
874, 804	Strong	C-H Bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **5-Fluorosalicylaldehyde**.

Mass Spectrum Data

m/z	Relative Intensity (%)	Assignment
140	100	[M] ⁺ (Molecular Ion)
139	95	[M-H] ⁺
111	20	[M-CHO] ⁺
83	15	[M-CHO-CO] ⁺
63	10	[C ₅ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR: A sample of 5-10 mg of **5-Fluorosalicylaldehyde** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton broadband decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the solid-state Potassium Bromide (KBr) pellet method. A small amount of **5-Fluorosalicylaldehyde** (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly onto the ATR crystal.

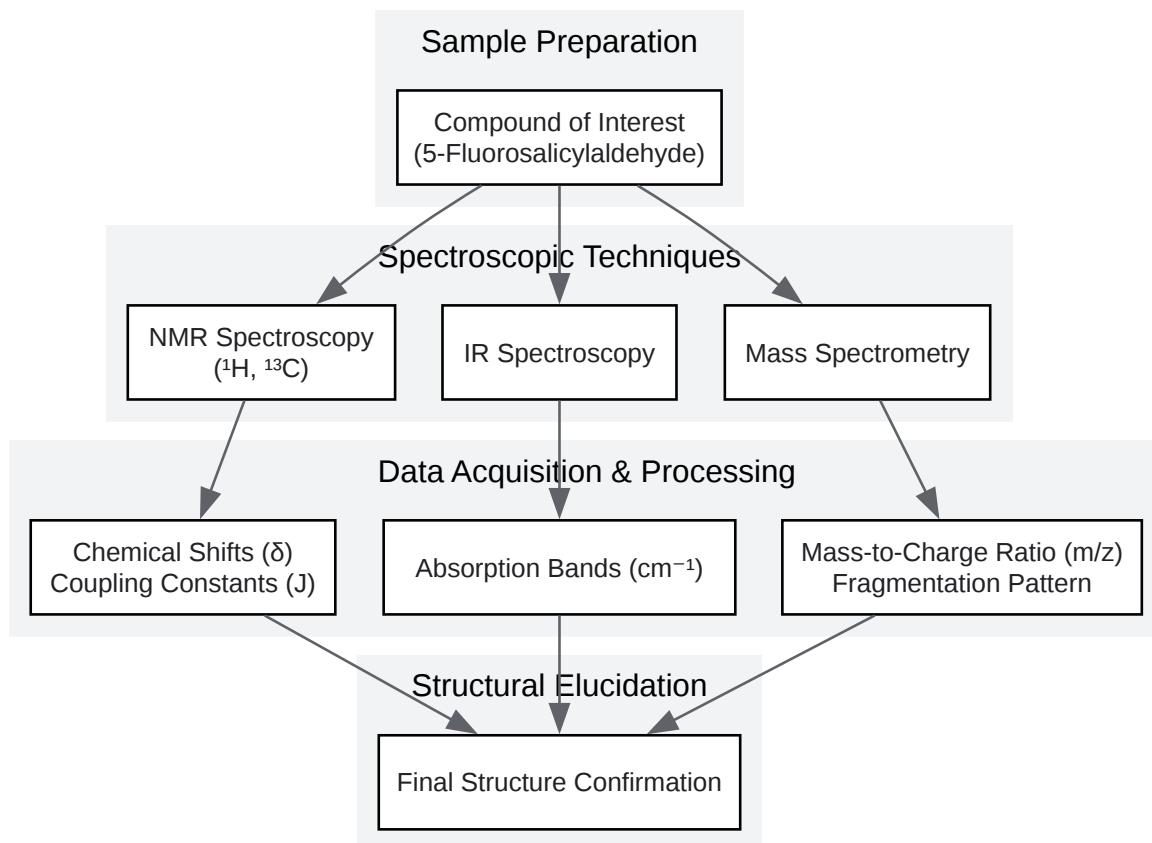
Mass Spectrometry

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Fluorosalicylaldehyde**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluorosalicylaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1225495#spectroscopic-data-of-5-fluorosalicylaldehyde-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com